molecular formula C9H5BrO2 B6164741 6-bromo-1-benzofuran-2-carbaldehyde CAS No. 1369141-43-4

6-bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B6164741
CAS No.: 1369141-43-4
M. Wt: 225
InChI Key:
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Description

6-bromo-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5BrO2. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6-position and an aldehyde group at the 2-position of the benzofuran ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of benzofuran followed by formylation. One common method is as follows:

    Bromination: Benzofuran is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This step introduces a bromine atom at the 6-position of the benzofuran ring.

    Formylation: The brominated benzofuran is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). This step introduces the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an organometallic reagent.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NH3 in ethanol, organometallic reagents in anhydrous conditions.

Major Products Formed

    Oxidation: 6-bromo-1-benzofuran-2-carboxylic acid.

    Reduction: 6-bromo-1-benzofuran-2-methanol.

    Substitution: 6-amino-1-benzofuran-2-carbaldehyde, 6-alkyl-1-benzofuran-2-carbaldehyde.

Scientific Research Applications

6-bromo-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the bromine atom at the 6-position.

    6-chloro-1-benzofuran-2-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

    6-nitro-1-benzofuran-2-carbaldehyde: Similar structure with a nitro group instead of bromine.

Uniqueness

6-bromo-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1369141-43-4

Molecular Formula

C9H5BrO2

Molecular Weight

225

Purity

95

Origin of Product

United States

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